3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is a chemical compound with the molecular formula C10H14O5. It is known for its unique structure, which includes a furan ring and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester typically involves the esterification of 3-Furanbutanoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The furan ring may also play a role in its biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Furanbutanoic acid: Lacks the ester group but shares the furan ring structure.
Tetrahydrofuran: A simpler compound with a similar ring structure but without the additional functional groups.
Ethyl acetate: Contains an ester group but lacks the furan ring.
Uniqueness
3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is unique due to the combination of its furan ring and ester functional group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
72252-46-1 |
---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 4-oxo-4-[(3S)-5-oxooxolan-3-yl]butanoate |
InChI |
InChI=1S/C10H14O5/c1-2-14-9(12)4-3-8(11)7-5-10(13)15-6-7/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
JSSPTTVDXUEFBG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)CCC(=O)[C@H]1CC(=O)OC1 |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.